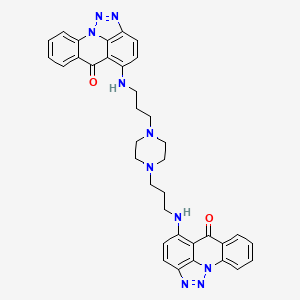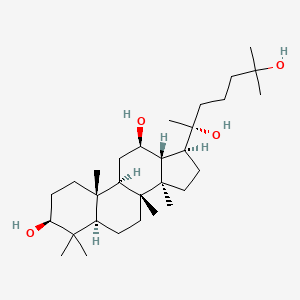
Paeoniflorin, galloyl-
Overview
Description
Galloylpaeoniflorin is an acylated monoterpene glucoside isolated from the roots of the Paeony plant. It is a natural product known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound is structurally characterized by the presence of a galloyl group attached to the paeoniflorin molecule, enhancing its biological activity.
Mechanism of Action
Target of Action
Paeoniflorin, galloyl- has been shown to target several key proteins and pathways in the body. It has been found to interact with NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also targets IL-6 and IL-10 , two important cytokines involved in inflammatory responses . Furthermore, it has been suggested to interact with MAPK, PI3K-AKT , and other pathways .
Mode of Action
Paeoniflorin, galloyl- interacts with its targets to bring about various changes in the body. It inhibits the expression of NF-κB p65 through blocking the phosphorylation of IκBa , thus affecting the proliferation of certain cells . It also inhibits the expression of IL-6 and IL-10 and the phosphorylation of p38 in pancreatic cancer cells, thereby reducing inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a crucial role in the regulation of MAPK, PI3K-AKT , and other pathways . It also impacts the progression of hepatocellular carcinoma by downregulating the 5-HT1D inhibitory Wnt/β-Catenin pathway .
Pharmacokinetics
It is known that the compound has low bioavailability
Result of Action
The action of Paeoniflorin, galloyl- results in several molecular and cellular effects. It has been shown to inhibit tumor proliferation and promote apoptosis . It also slows the index of mesangial expansion and tubulointerstitial injury, reduces the 24-h urinary protein excretion rate, and decreases the expression of anti-inflammatory mediators .
Action Environment
The action of Paeoniflorin, galloyl- can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the paeoniflorin content .
Biochemical Analysis
Biochemical Properties
Galloylpaeoniflorin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate the AMP-activated protein kinase (AMPK) signaling pathway, which is vital for cellular energy homeostasis . Additionally, Galloylpaeoniflorin interacts with activating transcription factor 2 (ATF2) and microRNA-299-5p, influencing their expression and activity . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
Galloylpaeoniflorin exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer cells, it has been demonstrated to inhibit proliferation, invasion, and metastasis . The compound influences cell function by modulating cell signaling pathways, such as the AMPK/miR-299-5p/ATF2 axis . Furthermore, Galloylpaeoniflorin affects gene expression and cellular metabolism, contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, Galloylpaeoniflorin exerts its effects through several mechanisms. It binds to and modulates the activity of key biomolecules, including AMPK and ATF2 . The compound inhibits the proliferation and metastasis of cancer cells by regulating the miR-299-5p/ATF2 axis via the AMPK signaling pathway . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Galloylpaeoniflorin have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Galloylpaeoniflorin maintains its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Galloylpaeoniflorin vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and inhibition of tumor growth . At very high doses, Galloylpaeoniflorin may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
Galloylpaeoniflorin is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For example, the compound’s interaction with AMPK influences metabolic flux and metabolite levels, contributing to its overall bioactivity . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Galloylpaeoniflorin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and effectiveness in exerting its biological effects.
Subcellular Localization
Galloylpaeoniflorin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with key biomolecules and its overall bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Galloylpaeoniflorin can be synthesized through the extraction of Paeony roots. The process involves several steps:
Isolation: The extract is further processed using ethyl acetate to isolate the galloylpaeoniflorin crude product.
Purification: The crude product is purified through chromatographic techniques to obtain pure galloylpaeoniflorin.
Industrial Production Methods: Industrial production of galloylpaeoniflorin follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Galloylpaeoniflorin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of galloylpaeoniflorin, each with distinct biological activities .
Scientific Research Applications
Galloylpaeoniflorin has a wide range of scientific research applications:
Comparison with Similar Compounds
Galloylpaeoniflorin is compared with other similar compounds such as:
Paeoniflorin: A monoterpene glycoside with similar anti-inflammatory and antioxidant properties but lacks the galloyl group.
Albiflorin: Another monoterpene glycoside with distinct pharmacokinetic properties and therapeutic effects.
Oxypaeoniflorin: A derivative of paeoniflorin with additional oxygenated functional groups, enhancing its biological activity.
Uniqueness: Galloylpaeoniflorin’s uniqueness lies in its galloyl group, which significantly enhances its biological activity compared to its analogs. This structural modification allows for more potent antioxidant, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIUQCKSSAFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)


![5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide](/img/structure/B1206046.png)

![2-[1-[3-[2-[(Dimethylamino)sulfonyl]-10H-phenothiazin-10-yl]propyl]-4-piperidyl]ethyl undec-10-enoate](/img/structure/B1206049.png)






